Methyl 5-ethylfuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYLFXHTUMYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Analytical Methodologies for Furan Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of furan (B31954) carboxylates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. princeton.eduresearchgate.net
In the ¹H NMR spectrum of Methyl 5-ethylfuran-2-carboxylate, the protons on the furan ring appear as distinct doublets in the aromatic region, typically between 6.0 and 7.5 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the carboxylate group at position C2 and the electron-donating ethyl group at position C5. The ethyl group itself gives rise to a characteristic quartet and triplet signal pattern, while the methyl ester protons appear as a sharp singlet, usually upfield around 3.8-3.9 ppm. rsc.org
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (typically >158 ppm). rsc.org The carbons of the furan ring have characteristic shifts, with C2 and C5 (the substituted carbons) appearing at lower fields than C3 and C4. rsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H3 (furan) | ~ 6.2 | d | ~ 109 |
| H4 (furan) | ~ 7.1 | d | ~ 119 |
| -CH₂- (ethyl) | ~ 2.8 | q | ~ 21 |
| -CH₃ (ethyl) | ~ 1.3 | t | ~ 12 |
| -OCH₃ (ester) | ~ 3.8 | s | ~ 52 |
| C2 (furan) | - | - | ~ 148 |
| C5 (furan) | - | - | ~ 162 |
| C=O (ester) | - | - | ~ 159 |
Note: Predicted values are based on data from analogous compounds such as methyl 5-methylfuran-2-carboxylate and diethyl furan-2,5-dicarboxylate. Actual values may vary depending on the solvent and experimental conditions. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₀O₃), the theoretical exact mass is 154.0630 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would detect ions such as [M+H]⁺ (m/z 155.0703) or [M+Na]⁺ (m/z 177.0522), confirming the molecular formula with high confidence. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating volatile compounds like furan esters from complex mixtures and for assessing their purity. restek.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. This technique is widely used for the quantification of furan derivatives in various matrices, often employing an internal standard for accuracy. restek.comnih.gov
A significant analytical challenge in the study of alkylfurans is the chromatographic separation of structural isomers, which often have very similar boiling points and polarities. For instance, 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691) are isomers that can be difficult to resolve on standard GC columns. nih.govdtu.dk Achieving baseline separation is crucial for accurate quantification. nih.gov Researchers have developed specialized chromatographic methods, such as using specific stationary phases like the Supelco Equity-1 column, to improve the resolution of these challenging isomeric pairs, enabling their individual detection and quantification even when using single mass spectrometry. nih.gov Optimization involves adjusting parameters like the temperature ramp rate, carrier gas flow, and column dimensions. gcms.cz
Isotope labeling is a sophisticated technique used to elucidate reaction pathways. By strategically replacing certain atoms in a reactant with a heavier isotope (e.g., ¹³C, ¹⁸O, or ²H), the fate of these atoms can be traced throughout a chemical transformation using mass spectrometry. researchgate.net For example, in studying the formation of furan carboxylates, one could use ¹⁸O-labeled methanol (B129727) to confirm that the oxygen atom in the resulting methyl ester group originates from the alcohol. Similarly, using substrates labeled with ¹³C can help map the carbon skeleton's rearrangement during complex reactions. acs.org This methodology has been applied to investigate rearrangements in furan-2,3-diones and to study the biosynthesis of related compounds, providing invaluable mechanistic insights. acs.orgosti.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. pressbooks.pub
For this compound, the IR spectrum would be dominated by several key absorptions:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1715-1740 cm⁻¹. pressbooks.publibretexts.org
C-O Stretch: A strong band corresponding to the C-O stretching of the ester and the furan ether, usually found between 1100-1300 cm⁻¹. libretexts.org
C=C Stretch: Absorptions for the furan ring C=C double bonds, which are expected in the 1500-1650 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the furan ring would be observed just above 3000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Ester | C=O | ~ 1725 | Strong, Sharp |
| Furan Ring / Ester | C-O | ~ 1100 - 1300 | Strong |
| Furan Ring | C=C | ~ 1500 - 1650 | Medium |
| Furan Ring | =C-H | > 3000 | Medium |
| Alkyl Groups | -C-H | < 3000 | Medium-Strong |
Note: These are approximate frequency ranges. The exact position and intensity can be influenced by the molecular environment and sample phase. pressbooks.publibretexts.org
Chromatographic Techniques for Purification and Analysis
Chromatography, a cornerstone of separation science, is indispensable in the study of furan carboxylates. The principles of differential partitioning of a compound between a stationary phase and a mobile phase allow for the effective separation of complex mixtures. The choice of chromatographic technique is dictated by the analytical goal, whether it be preparative isolation or precise quantification.
Silica (B1680970) gel column chromatography is a widely employed preparative technique for the purification of organic compounds, including furan-2-carboxylate (B1237412) derivatives. The stationary phase, silica gel, is a porous, high-surface-area form of silicon dioxide. Its surface is rich in silanol (B1196071) groups (Si-OH), which are polar and slightly acidic, enabling separation based on the polarity of the analytes.
The isolation of this compound from a reaction mixture or a crude extract typically involves packing a glass column with silica gel and eluting the sample with a solvent system of appropriate polarity. The selection of the eluent is critical for achieving good separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity of the mobile phase.
In the synthesis of related furan carboxylates, such as methyl 5-methylfuran-2-carboxylate, a typical purification involves filtering the crude reaction mixture through a pad of silica gel to remove inorganic solids, followed by column chromatography. rsc.org A solvent system of petroleum ether and ethyl acetate (B1210297) is frequently used. For a compound with the polarity of this compound, a gradient elution would likely be effective.
General Procedure:
A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
The crude sample, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed.
Elution begins with a low-polarity solvent system, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Fractions containing the purified this compound are combined and the solvent is removed under reduced pressure.
The choice of eluent composition is crucial and is often determined by preliminary TLC analysis. For compounds of moderate polarity like furan carboxylates, mixtures of hexane (or petroleum ether) and ethyl acetate are very common. commonorganicchemistry.com
Table 1: Typical Parameters for Silica Gel Column Chromatography of Furan Carboxylates
| Parameter | Description | Typical Value/Range for Furan Carboxylates |
| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60-200 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the sample through the column. | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient |
| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution (e.g., from 100% hexane to a mixture with increasing ethyl acetate concentration) |
| Sample Loading | The method of introducing the sample to the column. | Wet or dry loading |
| Fraction Collection | The process of collecting the eluate in separate portions. | Based on TLC analysis of eluting bands |
For instance, in the purification of various furan-2-carboxamides, flash column chromatography with a hexane-ethyl acetate gradient has been successfully employed. researchgate.net This underscores the utility of this solvent system for this class of compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed, making it the method of choice for the quantitative analysis of furan carboxylates in various matrices.
A typical HPLC system consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column containing the stationary phase, and a detector to measure the analyte concentration in the eluate. For furan carboxylates, which contain a chromophore, a UV-Vis detector is commonly used.
The quantitative analysis of this compound can be achieved using a reversed-phase HPLC method. In this mode, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and methanol or acetonitrile.
A study on the simultaneous determination of several furan derivatives, including methyl 2-furoate and ethyl 2-furoate, utilized a C18 column with a gradient mobile phase of water and methanol. nih.gov This method demonstrated good separation and quantification capabilities for compounds structurally similar to this compound. The analytical parameters from such a method can be adapted and optimized for the specific analysis of the target compound.
Table 2: Exemplary HPLC Conditions for the Analysis of Furan Carboxylates
| Parameter | Description | Typical Conditions |
| Column | The heart of the HPLC system where separation occurs. | Reversed-phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm particle size) nih.gov |
| Mobile Phase | The solvent mixture that moves the sample through the column. | A: Water with 0.1% Acetic Acid, B: Methanol or Acetonitrile nih.gov |
| Elution Mode | The program for changing the mobile phase composition. | Gradient elution (e.g., starting with a high percentage of A and increasing B over time) nih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min nih.gov |
| Detection | The method used to detect the analyte as it elutes. | UV-Vis Diode Array Detector (DAD) |
| Wavelength | The specific wavelength at which the analyte is monitored. | Typically around the λmax of the furan carboxylate chromophore (e.g., ~254 nm) |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |
| Column Temperature | The temperature at which the column is maintained. | 25 - 30 °C |
To establish a quantitative method, a calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the peak area against the concentration. The linearity of this curve is a critical performance metric. Other validation parameters, such as the limit of detection (LOD) and limit of quantification (LOQ), are also determined to assess the sensitivity of the method. For related furan derivatives, LODs in the range of 0.002-0.093 mg/L and LOQs from 0.01-0.31 mg/L have been reported, indicating the high sensitivity achievable with HPLC. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl 5 Ethylfuran 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. For furan (B31954) derivatives, these methods provide a detailed picture of molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict the optimized molecular geometry corresponding to the minimum energy on the potential energy surface. For furan derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311+G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmdpi.comresearchgate.net This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry is the first step for further calculations, including vibrational frequencies, electronic properties, and reactivity descriptors. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies a softer, more reactive molecule. mdpi.comnih.gov For related compounds, the HOMO-LUMO gap has been shown to be a key factor in determining their activity. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For furan derivatives, the electronegative oxygen atoms of the furan ring and the carboxylate group are expected to be regions of negative potential.
| Parameter | Significance | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Represents electron-donating ability; related to ionization potential. mdpi.com | DFT (e.g., B3LYP/6-311G(d,p)) materialsciencejournal.org |
| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. mdpi.commaterialsciencejournal.org | DFT (e.g., B3LYP/6-311G(d,p)) materialsciencejournal.org |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity. mdpi.comnih.gov | Calculated from HOMO and LUMO energies. mdpi.com |
| MEP Map | Visualizes charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. nih.gov | Calculated from the optimized geometry using DFT. nih.gov |
Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are of interest for applications in optoelectronics. These properties are determined by the molecule's response to an applied electric field. Key NLO parameters include the dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer (ICT) often exhibit larger β values, making them potential candidates for NLO materials. researchgate.net For furan derivatives, the presence of electron-donating (ethyl group) and electron-withdrawing (carboxylate group) substituents can facilitate ICT, and computational studies can quantify the resulting NLO response. The calculated first-order hyperpolarizability is often compared to that of a standard reference material like urea. researchgate.net
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states and intermediates that may be difficult to observe experimentally.
Potential Energy Surface (PES) mapping is a powerful computational technique used to chart the energy of a system as a function of its geometry throughout a reaction. By mapping the PES, chemists can identify the lowest energy pathways for reactions like thermal decomposition.
| Reaction Pathway (Bond Cleavage) | Products | Energy Barrier (kcal·mol⁻¹) |
|---|---|---|
| C(6)-CH₃ | CH₃ + (5-methylfuran-2-yl)methyl radicals | 72.0 |
| C(6)-H | H + 1-(5-methylfuran-2-yl)ethyl radicals | 81.9 |
| C(5)-CH₃ | CH₃ + 5-ethylfuran-2-yl radical | 84.3 |
| C(8)-H | H + (5-ethylfuran-2-yl)methyl radical | 84.3 |
| C(7)-H | H + 2-(5-methylfuran-2-yl)ethyl radicals | 101.2 |
| C(2)-C₂H₅ | C₂H₅ + 5-methylfuran-2-yl radical | 111.3 |
Applications of Methyl 5 Ethylfuran 2 Carboxylate in Advanced Synthetic Organic Chemistry
Utilization as a Crucial Building Block in the Synthesis of Complex Organic Molecules
The furan (B31954) nucleus is a common motif in a wide array of natural products and biologically active compounds. Methyl 5-ethylfuran-2-carboxylate serves as a valuable precursor for introducing the 5-ethylfuran-2-carbonyl substructure into more elaborate molecules. While direct examples of its use in the total synthesis of complex natural products are still emerging, its potential is evident from the extensive use of similar furan derivatives in medicinal chemistry and drug discovery.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 5-ethylfuran-2-carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. These reactions are fundamental in the assembly of larger, more complex molecules with potential pharmaceutical applications. For instance, the synthesis of furan-based derivatives with potential anticancer and antibacterial activities often involves the derivatization of the carboxylate group. orientjchem.org
Precursors for the Development of Novel Organic Materials and Polymers
The development of bio-based polymers is a significant area of research aimed at creating sustainable alternatives to petroleum-derived plastics. Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of this research, leading to the production of polyesters like poly(ethylene furanoate) (PEF), which exhibits superior barrier properties compared to its petrochemical counterpart, PET. researchgate.netresearchgate.net
This compound, as a monofunctional ester, can be envisioned as a chain-terminating agent in polymerization reactions, allowing for the control of molecular weight and the introduction of specific end-groups. Furthermore, its difunctional derivatives, which could be synthesized from this precursor, hold promise as novel monomers. Enzymatic polymerization, a green chemistry approach, has been successfully employed for the synthesis of furan-based polyesters and polyamides, often utilizing lipases like Candida antarctica lipase (B570770) B (CALB). rug.nlrsc.org The presence of the ethyl group on the furan ring could influence the properties of the resulting polymers, potentially leading to materials with altered thermal stability, crystallinity, and mechanical properties.
Table 1: Comparison of Furan-Based Monomers for Polymer Synthesis
| Monomer | Type | Potential Polymer | Key Features |
| 2,5-Furandicarboxylic acid (FDCA) | Diacid | Poly(ethylene furanoate) (PEF) | High-performance bio-based polyester |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Diol | Furanic-aliphatic polyesters | Influences thermal stability and crystallinity |
| This compound | Monoester | Potential as a chain terminator or for synthesizing novel monomers | Introduces an ethyl group, potentially modifying polymer properties |
Role in Enzyme-Catalyzed Reaction Studies and Metabolic Pathway Investigations Involving Furan Derivatives
Enzymes are increasingly used in organic synthesis due to their high selectivity and mild reaction conditions. Furan derivatives serve as important substrates in these biocatalytic transformations. For example, oxidases have been identified that can convert 5-hydroxymethylfurfural (B1680220) (HMF) into FDCA through a series of oxidation steps. nih.gov Lipases are also commonly used for the enantioselective hydrolysis of furan-based esters. researchgate.netacademicjournals.org
This compound is a valuable probe for investigating the substrate specificity and reaction mechanisms of such enzymes. By comparing its conversion rate and selectivity with other furan esters, researchers can gain insights into how substituents on the furan ring, such as the ethyl group at the 5-position, affect enzyme activity. These studies are crucial for the rational design of biocatalysts for the production of valuable furan-based chemicals. Furthermore, understanding the enzymatic transformations of this compound can shed light on the metabolic pathways of alkylated furans in biological systems.
Derivatization Strategies for the Synthesis of Diverse Heterocyclic Systems
The conversion of furan rings into other heterocyclic systems is a powerful strategy for generating molecular diversity. This compound is an excellent starting material for such transformations.
Synthesis of Thiadiazole, Oxadiazole, and Triazolothiadiazole Derivatives from Furan Carboxylic Acids
Thiadiazoles, oxadiazoles, and their fused ring systems are important classes of heterocyclic compounds with a broad range of biological activities. A common synthetic route to these compounds involves the cyclization of carboxylic acid derivatives. jocpr.comnih.gov
Starting from this compound, the first step would be its hydrolysis to 5-ethylfuran-2-carboxylic acid. sigmaaldrich.com This acid can then be converted to the corresponding acid hydrazide, which is a key intermediate. The acid hydrazide can be cyclized with various reagents to yield the desired heterocycles. For instance, reaction with carbon disulfide can lead to oxadiazole-thiols, while reaction with thiosemicarbazide (B42300) followed by cyclization can produce triazole-thiols. nih.gov Further reactions can lead to more complex systems like triazolothiadiazoles.
Table 2: General Synthetic Pathway to Heterocycles from Furan Carboxylic Acids
| Starting Material | Intermediate | Reagent for Cyclization | Heterocyclic Product | Reference |
| Furan-2-carboxylic acid | Furan-2-carboxylic acid hydrazide | Carbon disulfide | 5-Furan-2-yl rug.nlacs.orgresearchgate.netoxadiazole-2-thiol | nih.gov |
| Furan-2-carboxylic acid | Furan-2-carbothioic acid hydrazide | Potassium hydroxide | 5-Furan-2-yl-4H- orientjchem.orgrug.nlresearchgate.nettriazole-3-thiol | nih.gov |
| Furan-2-carboxylic acid | Thiosemicarbazide | Sulfuric acid | Thiadiazole derivatives | jocpr.com |
Preparation of Amine Derivatives of Furan Carboxylates for Further Study
Amine derivatives of furan carboxylates are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. orientjchem.orgresearchgate.netmdpi.com Several methods can be employed to prepare amine derivatives from this compound.
One approach involves the direct amidation of the ester with an appropriate amine, often catalyzed by a base or through the use of coupling agents after hydrolysis to the carboxylic acid. orientjchem.org Another strategy is the reduction of the ester to the corresponding alcohol, 5-ethyl-2-(hydroxymethyl)furan, followed by conversion to an amine through methods such as the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine. Reductive amination of the corresponding aldehyde, 5-ethylfurfural, which can be obtained from the ester, is also a viable route. rsc.org
Exploration in the Context of Bio-based Platform Chemicals and Sustainable Chemical Production
The transition to a bio-based economy relies on the development of platform chemicals derived from renewable resources like biomass. 5-(Chloromethyl)furfural (CMF) and 2-methylfuran (B129897) are two prominent examples of such platform molecules, serving as versatile starting materials for a wide range of chemicals and fuels. rsc.orgrsc.org
This compound fits well within this paradigm of sustainable chemical production. It can be potentially synthesized from 5-ethylfurfural, a compound that can be derived from biomass. The catalytic oxidation of 5-ethylfurfural in the presence of an alcohol like methanol (B129727) could yield this compound, in a manner analogous to the conversion of 5-hydroxymethylfurfural (HMF) to its corresponding esters. researchgate.netresearchgate.net As a stable, value-added derivative, this compound can be more easily integrated into existing chemical production chains, serving as a bio-based intermediate for the synthesis of the complex molecules, polymers, and heterocyclic systems discussed previously. This positions it as a promising compound in the development of a more sustainable chemical industry.
Conversion into Liquid Fuel Precursors
A significant application of furan derivatives is their conversion into high-carbon liquid fuel precursors. The general strategy involves carbon-carbon (C-C) coupling reactions to increase the carbon chain length, followed by hydrodeoxygenation to produce alkanes suitable for fuels. nih.gov
For instance, 2-methylfuran (2-MF) is a key building block for synthesizing long-chain alkanes. rsc.org It can undergo reactions with various biomass-derived carbonyl compounds to create larger molecules that, after treatment, can serve as diesel or jet fuel. nih.gov A common pathway involves the acid-catalyzed hydroxyalkylation/alkylation (HAA) of the furan ring. nih.gov Following this C-C bond formation, the resulting polyfuranic compounds are subjected to hydrodeoxygenation to yield the final alkane fuel.
Similarly, 5-hydroxymethylfurfural (HMF), another crucial biomass-derived platform chemical, can be converted into 2,5-dimethylfuran (B142691) (DMF). dtu.dkdtu.dk DMF is considered a promising biofuel due to its high energy density and favorable physical properties. dtu.dkdtu.dk The conversion of HMF to DMF typically involves catalytic hydrogenolysis over various metal catalysts. dtu.dk Given these precedents, this compound could theoretically be utilized in similar upgrading processes, where the furan ring acts as a scaffold for building larger molecules destined for fuel applications.
Hydroxyalkylation/Alkylation Reactions with Carbonyl Compounds
Hydroxyalkylation/alkylation (HAA) is a cornerstone of furan chemistry for producing fuel precursors and other valuable chemicals. This acid-catalyzed reaction involves the electrophilic substitution of a furan ring with a carbonyl compound, such as an aldehyde or ketone. nih.govrsc.org
Research on 2-methylfuran (2-MF) has extensively demonstrated this process. For example, the reaction of 2-MF with furfural (B47365) or butanal over solid acid catalysts like niobic acid or acidic resins produces C10 and C15 fuel precursors. nih.govrsc.org The high activity of these catalysts is often attributed to their strong Brønsted acid sites. rsc.org In one study using a niobic acid catalyst, a maximum yield of 90% for a C15 fuel precursor was achieved from the HAA reaction of 2-MF. rsc.org The reaction pathway involves the protonation of the carbonyl compound, followed by the nucleophilic attack of the furan ring at the C5 position.
Given that this compound possesses a furan ring, it is expected to undergo similar HAA reactions. The ethyl group at the C5 position would direct electrophilic attack to the C2 position, though the presence of the carboxylate group at C2 would deactivate the ring towards this reaction and introduce steric hindrance. The specific conditions and catalyst systems would need to be optimized, but the fundamental reactivity should allow for its use in C-C bond-forming reactions with various carbonyl compounds.
Table 1: Catalytic Performance in Hydroxyalkylation/Alkylation of 2-Methylfuran (2-MF)
| Catalyst | Reactant | Product | Yield | Reference |
|---|---|---|---|---|
| Niobic Acid (NAC400) | 2-MF and Furfural | C15 Fuel Precursor | 90% | rsc.org |
| 10%Ni-10%Cu/C | Furfural | 2-Methylfuran | 91 mol% | dtu.dk |
| 10%Ni-10%Cu/C | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | 80 mol% | dtu.dk |
Diels–Alder Reactions with Olefins
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. mdpi.commdpi.org Furan and its derivatives can act as the diene component in these reactions, reacting with various dienophiles, including olefins. nih.govmdpi.com This reaction is highly atom-economical and represents a green pathway to valuable chemicals. mdpi.com
The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. mdpi.com The reaction of 2,5-dimethylfuran with ethylene (B1197577) over a ZSM-5 catalyst, for example, is a known route to produce p-xylene, a key commodity chemical. researchgate.net Similarly, co-feeding 2-methylfuran with propylene (B89431) over ZSM-5 has been shown to increase the selectivity towards xylenes. researchgate.netrsc.org
These reactions typically proceed through the formation of an oxanorbornene cycloadduct, which can then be dehydrated to form the aromatic product. researchgate.net While the direct Diels-Alder reaction of some furans can be thermodynamically unfavorable, catalysis by Lewis or Brønsted acids can facilitate the cycloaddition. mdpi.com Although specific studies on this compound are not prevalent, its furan core suggests it could serve as a diene in Diels-Alder cycloadditions. The electron-withdrawing nature of the methyl carboxylate group at the C2 position would likely reduce the reactivity of the furan ring, potentially requiring more forcing conditions or highly reactive dienophiles for the reaction to proceed efficiently.
Acylation Reactions with Anhydrides or Carboxylic Acids
Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic or heterocyclic ring. nih.govstackexchange.com For furan compounds, this reaction is a key method for producing acetylated furans, which are valuable intermediates and flavor compounds. nih.govrsc.orgnih.gov
The direct acylation of 2-methylfuran (2-MF) with acetic acid has been successfully demonstrated using zeolite catalysts like HZSM-5. nih.govshareok.org This process allows for the formation of 2-acetyl-5-methylfuran, a valuable chemical, while avoiding the use of more aggressive and wasteful acylating agents like acyl chlorides or anhydrides. nih.govshareok.org The reaction proceeds via the formation of a surface acyl species on the catalyst, which then reacts with the furan ring. nih.gov While classical Friedel-Crafts catalysts like AlCl₃ can cause polymerization of the sensitive furan ring, milder catalysts such as boron trifluoride or specific zeolites have proven more effective. stackexchange.comgoogle.com
This compound could also be a substrate for acylation. The electron-withdrawing ester group would deactivate the ring, making the reaction more challenging than for 2-methylfuran. The acylation would likely occur at the C4 or C3 position, as the C2 and C5 positions are substituted. The development of suitable catalytic systems would be crucial for achieving good yields and selectivity in the acylation of this particular furan derivative. shareok.org
Investigation as a Modulator in Chemical Reactions Affecting Food Constituents (e.g., Inhibition of PhIP Formation by 5-methyl-2-furfural)
Heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are potentially carcinogenic compounds formed during the high-temperature cooking of meat. nih.gov Mitigating the formation of these compounds is a significant area of food chemistry research. nih.gov
Studies have shown that certain furan derivatives can inhibit the formation of PhIP. Specifically, 5-methylfurfural, an aldehyde, has been demonstrated to reduce PhIP formation by reacting with phenylalanine, a key precursor to PhIP. This reaction forms a Schiff base, effectively sequestering the phenylalanine and preventing it from participating in the PhIP formation pathway.
Future Directions and Emerging Research Avenues for Methyl 5 Ethylfuran 2 Carboxylate
Development of Green and Sustainable Synthetic Routes for Furan (B31954) Carboxylates
The production of furan carboxylates from renewable resources like lignocellulosic biomass is a cornerstone of future green chemistry. mdpi.com Current research is heavily focused on moving away from traditional, often harsh, chemical syntheses to more environmentally benign methods. One promising avenue is the catalytic conversion of carbohydrates. frontiersin.org For instance, lactose (B1674315), a byproduct of the dairy industry, can be efficiently converted into furan carboxylates in a two-step process. This involves the nitric acid oxidation of lactose to mucic acid, followed by a dehydration step catalyzed by phosphotungstic acid to yield butyl-2-furancarboxylate and dibutyl-2,5-furandicarboxylate. rsc.org
Another key strategy involves the direct carboxylation of furan derivatives with carbon dioxide, a greenhouse gas. researchgate.net Research has demonstrated a scalable route to furan-2,5-dicarboxylic acid (FDCA), a related and important furan derivative, from 2-furoic acid and CO2. rsc.org This process is advantageous as it utilizes furfural (B47365), a commercially available feedstock from inedible biomass, and avoids a challenging oxidation step. rsc.org The development of enzymatic and biocatalytic routes is also a major focus, offering high selectivity and mild reaction conditions. acs.orgnih.gov For example, HMF oxidase can be used for the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF) to FDCA. acs.org
Exploration of Novel Catalytic Transformations for Enhanced Regioselectivity and Yield
Achieving high regioselectivity and yield is paramount for the economic viability of producing furan derivatives. Future research will continue to explore novel catalytic systems to precisely control chemical transformations. Metalloradical catalysis, for example, has shown great promise in the regioselective synthesis of polysubstituted furans. acs.orgnih.govnih.gov Cobalt(II) complexes have been used to catalyze the cyclization of alkynes with α-diazocarbonyls, producing highly functionalized furans with complete regioselectivity under mild conditions. acs.orgnih.gov
The use of zeolites and non-noble metal catalysts is also an active area of investigation. frontiersin.org Zeolites, with their well-defined pore structures and tunable acidity, can act as effective catalysts for upgrading furan derivatives. frontiersin.org Non-noble metals like iron, cobalt, nickel, and copper are being explored as cheaper alternatives to precious metal catalysts for reactions such as hydrogenation. frontiersin.orgnih.gov For instance, a carbon-supported cobalt catalyst has demonstrated high activity and selectivity in the conversion of furfural to 2-methylfuran (B129897). mdpi.com The synergistic effects between different metals in bimetallic catalysts are also being harnessed to improve catalytic performance. nih.gov
Integration of Computational and Experimental Approaches for Reaction Design and Optimization
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the development of new synthetic routes and catalysts. nih.gov Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting the reactivity of different furan derivatives. researchgate.netresearchgate.net By understanding the energetics of various reaction pathways, researchers can rationally design catalysts and optimize reaction conditions to favor the desired products. nih.gov
For example, computational studies have been used to understand the mechanism of the direct carboxylation of furoic acid with CO2, identifying the rate-determining step and providing insights for process optimization. researchgate.net Similarly, quantum chemical methods have been employed to predict the reaction energetics for the conversion of furan and furfural into longer-chain hydrocarbons, which is essential for biofuel applications. nih.gov This integrated approach allows for a more targeted and efficient exploration of the vast chemical space, reducing the time and resources required for experimental screening.
Advanced Applications in Material Science and Specialty Chemical Production
Methyl 5-ethylfuran-2-carboxylate and other furan derivatives are promising building blocks for a new generation of sustainable materials and specialty chemicals. acs.orgslideshare.net Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). acs.orgacs.org PEF exhibits superior barrier properties and is 100% recyclable, making it an attractive option for packaging applications. acs.org
The unique structure of the furan ring also lends itself to the creation of novel epoxy resins. acs.org Researchers are exploring the synthesis of diamines and diepoxy monomers from furan derivatives to produce more sustainable thermosets. acs.org Furthermore, furan compounds serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comnih.gov The ability to tailor the functional groups on the furan ring opens up a wide range of possibilities for creating molecules with specific properties and biological activities. nih.gov
Comparative Studies with Other Alkylfuran Carboxylates to Elucidate Structure-Reactivity Relationships
Understanding how the structure of alkylfuran carboxylates influences their reactivity is key to their effective utilization. frontiersin.org The nature and position of substituents on the furan ring can have a significant impact on its electronic properties and, consequently, its chemical behavior. vaia.com For example, the furan ring is more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. wikipedia.orgnumberanalytics.com
Future research will involve systematic comparative studies of different alkylfuran carboxylates, including methyl, ethyl, and other esters. By varying the alkyl group on the ester and the substituents on the furan ring, researchers can build a comprehensive understanding of structure-reactivity relationships. This knowledge will be invaluable for designing new furan-based molecules with tailored properties for specific applications, from polymers to pharmaceuticals. Such studies will likely employ a combination of experimental techniques and computational modeling to probe the subtle electronic and steric effects that govern reactivity. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for Methyl 5-ethylfuran-2-carboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 5-ethylfuran-2-carboxylic acid using methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions . Alternatively, transesterification of a higher alkyl ester (e.g., ethyl or benzyl) with methanol catalyzed by lipases or metal alkoxides may improve regioselectivity. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst loading (1–5 mol%). Monitoring via TLC or GC-MS (as described for similar esters in ) ensures reaction completion.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the methyl ester (-COOCH3) and ethyl substituent (-CH2CH3) on the furan ring. Compare chemical shifts with analogous compounds like Methyl 2-furancarboxylate (δ ~3.8 ppm for -OCH3 and δ ~6.5 ppm for furan protons) .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and furan C-O-C absorption at ~1250 cm⁻¹.
- GC-MS : For purity assessment and fragmentation pattern analysis, referencing databases like NIST .
Q. What safety protocols should be followed when handling this compound?
While specific toxicological data for this compound is limited, general furan ester precautions apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors .
- Store in a cool, dry place away from oxidizers, as furans may decompose exothermically .
- In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the ester carbonyl group and furan ring. For example:
- Analyze the electrophilicity of the carbonyl carbon using molecular electrostatic potential (MESP) maps.
- Compare activation energies for reactions with amines (amide formation) vs. alkoxides (transesterification). Studies on similar esters, such as Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate, suggest that electron-withdrawing substituents enhance electrophilicity . Validate predictions experimentally via kinetic studies using NMR or HPLC.
Q. What strategies resolve contradictions in reported biological activities of furan carboxylate derivatives?
Discrepancies in antimicrobial or anti-inflammatory data may arise from:
- Structural analogs : Compare this compound with 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, where chlorine substituents increase lipophilicity and membrane permeability .
- Assay variability : Standardize methods (e.g., MIC testing for antimicrobial activity) across studies.
- Metabolic stability : Evaluate degradation in biological matrices using LC-MS/MS. For example, ester hydrolysis to 5-ethylfuran-2-carboxylic acid may alter activity .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?
Design a stability study with:
- pH range : 2–12 (using HCl/NaOH buffers) at 25°C and 40°C.
- Analytical tools : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify hydrolysis products (e.g., 5-ethylfuran-2-carboxylic acid) .
- Kinetic modeling : Calculate rate constants (k) and half-life (t1/2) using first-order kinetics. Compare with data for Methyl 2-furancarboxylate, which shows increased hydrolysis rates under alkaline conditions .
Methodological Considerations Table
| Aspect | Recommended Approach | Key References |
|---|---|---|
| Synthesis Optimization | Reflux with H2SO4 catalyst; GC-MS monitoring | |
| Spectral Analysis | NMR (δ 3.8 ppm for -OCH3), IR (1700–1750 cm⁻¹ for C=O) | |
| Biological Activity | Standardized MIC assays; metabolite profiling via LC-MS | |
| Computational Modeling | DFT for electrophilicity and reaction pathway prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
